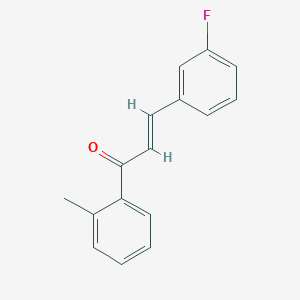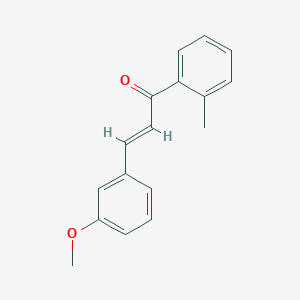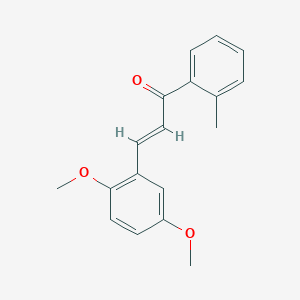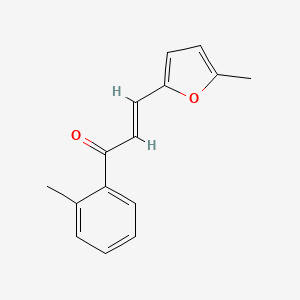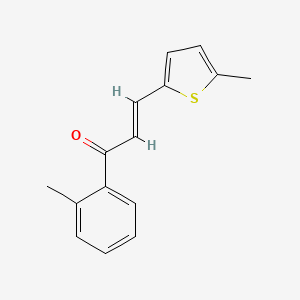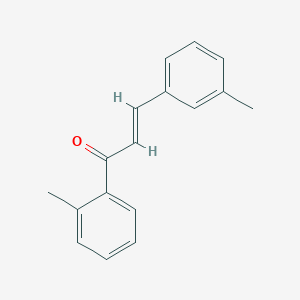
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-methyl-3-methylphenyl prop-2-en-1-one, is an organic compound with a variety of uses. It is an important building block in the synthesis of other compounds, such as drugs and fragrances, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as drugs and fragrances. It has also been studied for its biochemical and physiological effects. Additionally, it has been used in the synthesis of polymers and as a reagent in organic reactions.
Wirkmechanismus
The exact mechanism of action of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one is not yet fully understood. However, it is believed that the compound interacts with receptors in the body to produce its biochemical and physiological effects. Additionally, it is believed that the compound may interact with enzymes in the body to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one has been studied for its biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties. Additionally, it has been shown to have anti-cancer properties and to be effective in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and can be stored for long periods of time.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively non-polar compound and can be difficult to dissolve in water. Additionally, it can react with other compounds and can be difficult to separate from other compounds.
Zukünftige Richtungen
There are many potential future directions for the study of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one. Further research could be conducted to better understand the mechanism of action of the compound and to identify new potential applications. Additionally, further research could be conducted to identify new synthetic methods and to improve the efficiency of existing synthesis methods. Finally, further research could be conducted to identify new biochemical and physiological effects of the compound and to develop new uses for it.
Synthesemethoden
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one can be synthesized through a variety of methods. One method involves the reaction of 2-methylbenzaldehyde and 3-methylbenzaldehyde with acetone in an acidic medium. This reaction produces the desired product in high yield. Another method involves the reaction of 2-methylbenzaldehyde and 3-methylbenzaldehyde with ethyl acetate in a basic medium. This reaction also produces the desired product in high yield.
Eigenschaften
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-6-5-8-15(12-13)10-11-17(18)16-9-4-3-7-14(16)2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLCAOSYWSVLCB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

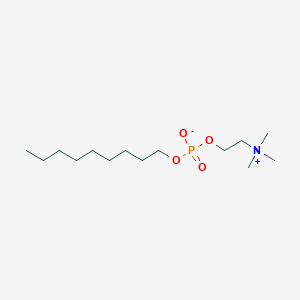

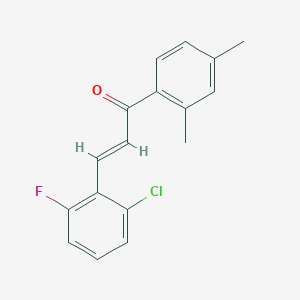
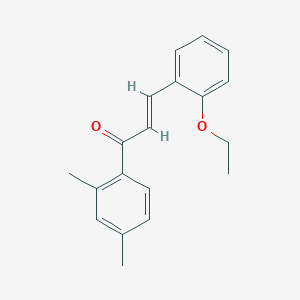

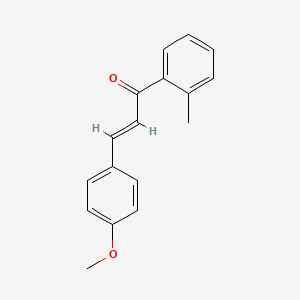

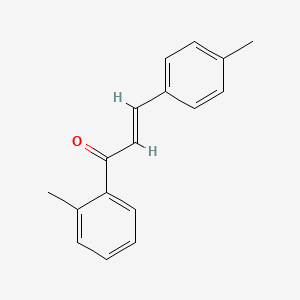
![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
